molecular formula C11H8BrNO2 B3033858 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid CAS No. 1226361-85-8

5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B3033858
CAS No.: 1226361-85-8
M. Wt: 266.09
InChI Key: XFPCUPCSGIKYSO-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a carboxylic acid group at the 2-position and a 4-bromophenyl group at the 5-position

Mechanism of Action

Target of Action

Similar compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst .

Mode of Action

In the context of SM cross-coupling, the 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid would likely interact with its target through a series of steps. First, an oxidative addition occurs with the electrophilic organic group, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Then, a transmetalation occurs with the nucleophilic organic group, which is transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway involved in the action of this compound . This reaction is widely applied in carbon–carbon bond forming reactions and is known for its mild and functional group tolerant reaction conditions . The downstream effects of this reaction would depend on the specific context in which the compound is used.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which the compound is used. In the context of SM cross-coupling, the compound would facilitate the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of SM cross-coupling reactions is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical species could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol derivative is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Pyrrole-2,3-diones.

    Reduction: 5-Phenyl-1H-pyrrole-2-carboxylic acid.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrrole derivatives with biological macromolecules.

Medicine

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-pyrrole-2-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and binding properties.

    5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its electronic properties and reactivity.

    5-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid: Contains a methyl group instead of a halogen, leading to different steric and electronic effects.

Uniqueness

5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity in biological systems, making it a valuable compound for drug design and other applications.

Properties

IUPAC Name

5-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPCUPCSGIKYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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